

An In-depth Technical Guide on the Physical Properties of 2-Aminohexadecanoic Acid

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Compound of Interest

Compound Name: 2-Aminohexadecanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **2-aminohexadecanoic acid**, also known as 2-aminopalmitic acid. Due to the limited availability of specific experimental data for this particular long-chain amino acid, this guide combines reported values with predicted data and outlines the standard experimental protocols for the determination of these properties.

I. Introduction

2-Aminohexadecanoic acid is a saturated alpha-amino acid with a 16-carbon chain. Its structure, comprising a hydrophobic alkyl chain and a hydrophilic amino acid headgroup, suggests potential applications in areas such as lipid chemistry, peptide synthesis, and the development of novel surfactants and drug delivery systems. A thorough understanding of its physical properties is crucial for its application in research and development.

II. Molecular and Computed Properties

A summary of the fundamental molecular and computationally predicted properties of **2-aminohexadecanoic acid** is presented in Table 1. These values are primarily sourced from publicly available chemical databases.^{[1][2]}

Table 1: Molecular and Computed Properties of **2-Aminohexadecanoic Acid**

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₃ NO ₂	PubChem[1]
Molecular Weight	271.44 g/mol	PubChem[1]
IUPAC Name	2-aminohexadecanoic acid	PubChem[1]
XLogP3	3.9	PubChem[1]
Topological Polar Surface Area	63.3 Å ²	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	14	PubChem[2]

III. Experimental Physical Properties

The experimentally determined physical properties of **2-aminohexadecanoic acid** are sparse in the literature. Table 2 summarizes the available data. It is important to note that many long-chain amino acids tend to decompose at their melting points, making the determination of a precise boiling point challenging.

Table 2: Experimental Physical Properties of **2-Aminohexadecanoic Acid**

Property	Value	Notes
Melting Point	~220 °C (decomposes)	
Boiling Point	392.6 ± 25.0 °C	Predicted value
Solubility	-	See Section IV for a qualitative discussion
pKa (α-carboxyl)	-	Expected to be around 2-3 (See Section V)
pKa (α-amino)	-	Expected to be around 9-10 (See Section V)
Specific Rotation	-	See Section VI for a qualitative discussion

IV. Solubility Profile

Qualitative Assessment

Due to its long hydrophobic 16-carbon chain, **2-aminohexadecanoic acid** is expected to have very low solubility in water.[3] Like other long-chain amino acids, its solubility is likely to be higher in nonpolar organic solvents and may show some solubility in polar organic solvents like ethanol, especially with heating.[4][5][6] The solubility in aqueous solutions will also be highly dependent on the pH, increasing at pH values below the pKa of the amino group and above the pKa of the carboxyl group, due to the formation of the more soluble cationic and anionic species, respectively.[3][7]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like **2-aminohexadecanoic acid** in various solvents involves the following steps:

- **Sample Preparation:** A known excess amount of **2-aminohexadecanoic acid** is added to a sealed vial containing a measured volume of the solvent to be tested (e.g., water, ethanol, chloroform, etc.).

- **Equilibration:** The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Separation:** The saturated solution is carefully filtered or centrifuged to remove any undissolved solid.
- **Quantification:** A known volume of the clear, saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid is then determined gravimetrically. Alternatively, a suitable analytical technique such as HPLC or NMR with an internal standard can be used to determine the concentration of the dissolved amino acid.
- **Data Analysis:** The solubility is then expressed in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

V. Acid-Base Properties (pKa)

Expected pKa Values

The pKa values of the α -carboxyl and α -amino groups of **2-aminohexadecanoic acid** have not been experimentally reported. However, based on the data for other α -amino acids, the pKa of the carboxylic acid group is expected to be in the range of 2-3, and the pKa of the amino group is expected to be in the range of 9-10.^{[8][9][10][11]}

Experimental Protocol for pKa Determination

The pKa values of **2-aminohexadecanoic acid** can be determined by potentiometric titration:

- **Solution Preparation:** A known concentration of **2-aminohexadecanoic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure sufficient solubility.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration with Acid:** The solution is first acidified to a low pH (e.g., pH 2) with a standardized solution of a strong acid (e.g., HCl).

- **Titration with Base:** A standardized solution of a strong base (e.g., NaOH) is then added in small, precise increments. The pH of the solution is recorded after each addition.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (for the carboxyl group) will be in the acidic region, and the second pKa (for the amino group) will be in the basic region.

VI. Optical Activity

Expected Optical Properties

As an α -amino acid with a chiral center at the α -carbon (except for glycine), **2-aminohexadecanoic acid** is expected to be optically active, meaning it will rotate the plane of polarized light. The direction and magnitude of this rotation (specific rotation) are characteristic physical properties. The specific rotation will have an equal magnitude but opposite sign for the D- and L-enantiomers.^{[12][13]} The optical rotation of amino acids can be influenced by the pH of the solution.^[14]

Experimental Protocol for Determining Specific Rotation

The specific rotation of an enantiomer of **2-aminohexadecanoic acid** can be measured using a polarimeter:

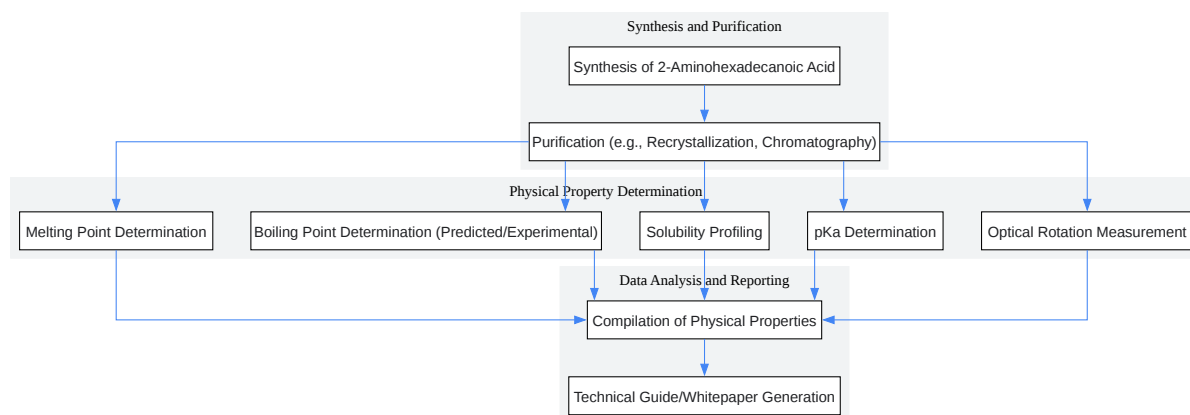
- **Sample Preparation:** A solution of a known concentration of the pure enantiomer of **2-aminohexadecanoic acid** is prepared in a suitable solvent.
- **Polarimeter Setup:** The polarimeter is calibrated, and the light source (typically a sodium D-line at 589 nm) is warmed up.
- **Measurement:** The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter). The observed rotation of the plane-polarized light is then measured.
- **Calculation of Specific Rotation:** The specific rotation $[\alpha]$ is calculated using the following formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.

- l is the path length of the sample cell in decimeters.
- c is the concentration of the solution in g/mL.

VII. Visualizations

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel long-chain amino acid like **2-aminohexadecanoic acid**.

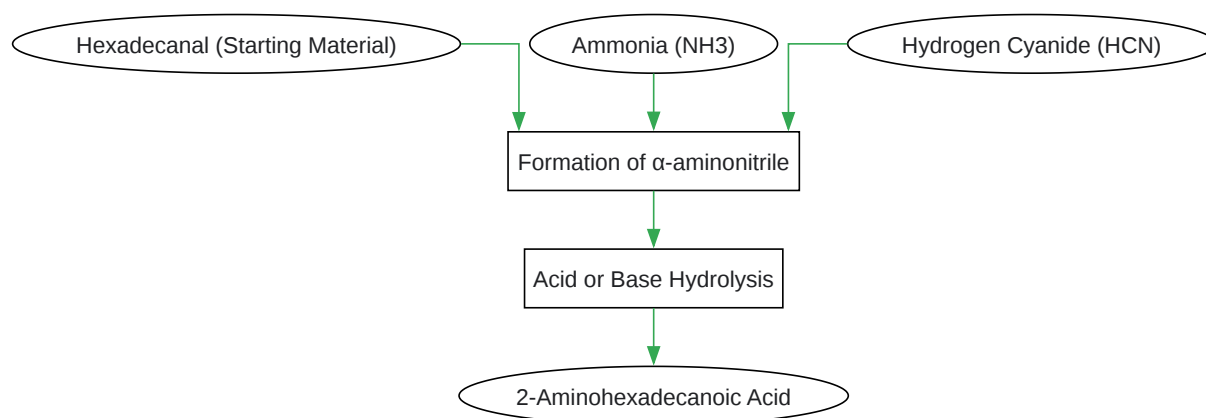


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Caption: Logical workflow for the characterization of **2-aminohexadecanoic acid**.

Synthesis of 2-Aminohexadecanoic Acid

While detailed experimental protocols for the synthesis of **2-aminohexadecanoic acid** are not readily available in the searched literature, a common synthetic route for α -amino acids is the Strecker synthesis. The diagram below illustrates a generalized workflow for such a synthesis.



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Caption: Generalized Strecker synthesis of **2-aminohexadecanoic acid**.

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